![molecular formula C19H15N3O B2977236 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile CAS No. 445416-23-9](/img/structure/B2977236.png)
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile” is a complex organic molecule. It is likely to be a derivative of indole, a heterocyclic compound that is a structural component of many natural substances and biologically active compounds . The compound’s molecular formula is C17H14N3O2Cl .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains an indole ring, which is a fused bicyclic structure consisting of a benzene ring and a pyrrole ring . The presence of the 2,3-dihydro-1H-indol-1-yl and 2-oxoethyl groups suggests additional complexity in the molecular structure.Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Research
Background: Alzheimer’s disease (AD) is a progressive neurodegenerative disorder characterized by memory loss and cognitive decline. It remains incurable, and current treatments focus on managing symptoms.
Application: Researchers have explored the potential of indolin-2-one derivatives, including our compound of interest, as acetylcholinesterase (AChE) inhibitors. AChE inhibitors enhance acetylcholine levels in the brain, which may improve cognitive function in AD patients. Specifically, compounds 4g and 3a demonstrated significant AChE inhibition . Further studies could investigate their efficacy in AD models.
Near-Infrared Fluorescence Switches
Background: Near-infrared (NIR) fluorescence probes are valuable tools for imaging and sensing applications due to their deep tissue penetration and reduced background interference.
Application: Our compound contains a near-infrared fluorescence probe unit. Researchers have synthesized similar dyads with photochromic acceptors and NIR fluorescence properties. Investigating the fluorescence switching behavior of this compound could lead to novel imaging agents or sensors .
Spiropyran-Based Materials
Background: Spiropyran derivatives exhibit reversible photochromism, transitioning between colorless and colored forms upon light exposure.
Application: The synthesis of our compound involves a spiropyran moiety. Researchers have explored spiropyran-containing materials for various applications, including photoresponsive coatings, sensors, and drug delivery systems. Investigating the photochromic properties of our compound could contribute to this field .
Anticancer Agents
Background: Cancer remains a global health challenge, necessitating the discovery of novel therapeutic agents.
Application: Compound 5g exhibited potent cytotoxicity against human cancer cell lines (SW620, PC3, and NCI-H23). Its IC50 values were even lower than those of adriamycin, a known anticancer drug. Further studies could explore its mechanism of action and potential as an anticancer agent .
Neuroprotective Effects
Background: Neuroprotection aims to prevent or slow down neurodegenerative processes.
Application: Given its structural similarity to known AChE inhibitors, our compound might have neuroprotective effects beyond AD. Investigating its impact on neuronal health and viability could reveal additional therapeutic applications.
Eigenschaften
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c20-11-15-12-21(18-8-4-2-6-16(15)18)13-19(23)22-10-9-14-5-1-3-7-17(14)22/h1-8,12H,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFWADVHPXZTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



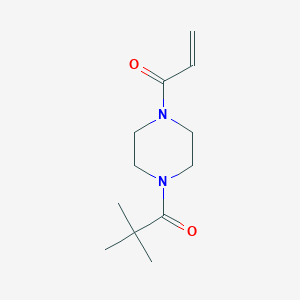
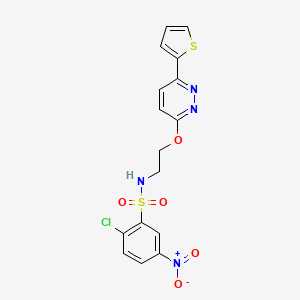
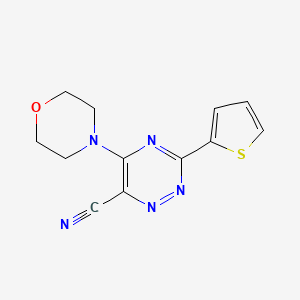

![N-benzyl-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2977163.png)
![4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid](/img/structure/B2977164.png)

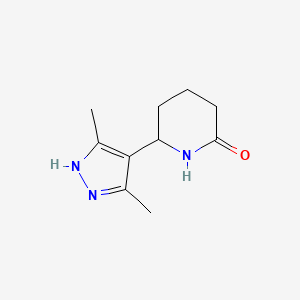
![1-[4-(difluoromethoxy)phenyl]-3-(1H-indol-3-yl)urea](/img/structure/B2977168.png)
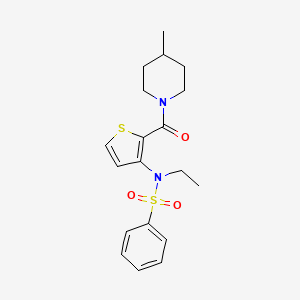
![3,5-Dimethyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2977174.png)
![5-(cinnamylthio)-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977175.png)